3-Fluoro-6-iodoisoquinoline
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Overview
Description
3-Fluoro-6-iodoisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic ring fused with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-iodoisoquinoline can be achieved through several methods. One common approach involves the metalation of 3-fluoro-5-(trimethylsilyl)benzaldehyde tert-butylimine with lithium 2,2,6,6-tetramethylpiperidide, followed by the addition of iodine to form the desired product . Another method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-6-iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Cyclization Reactions: It can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Cross-Coupling: Palladium catalysts, boron reagents, and appropriate ligands are commonly used in cross-coupling reactions.
Cyclization: Copper catalysts and suitable alkyne substrates are employed in cyclization reactions.
Major Products:
Substitution Products: Various substituted isoquinolines depending on the nucleophile used.
Coupling Products: Biaryl and other complex structures formed through cross-coupling.
Cyclized Products: Fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
3-Fluoro-6-iodoisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-6-iodoisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can influence the compound’s electronic distribution, enhancing its binding affinity to biological targets such as enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
3-Fluoroisoquinoline: Lacks the iodine atom, resulting in different reactivity and properties.
6-Iodoisoquinoline: Lacks the fluorine atom, affecting its electronic properties and biological activity.
3-Fluoro-5-iodoisoquinoline: A positional isomer with different substitution patterns, leading to distinct chemical behavior.
Uniqueness: 3-Fluoro-6-iodoisoquinoline is unique due to the simultaneous presence of both fluorine and iodine atoms on the isoquinoline ring. This dual substitution imparts a combination of electronic and steric effects that can enhance its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H5FIN |
---|---|
Molecular Weight |
273.05 g/mol |
IUPAC Name |
3-fluoro-6-iodoisoquinoline |
InChI |
InChI=1S/C9H5FIN/c10-9-4-7-3-8(11)2-1-6(7)5-12-9/h1-5H |
InChI Key |
ZKEVSHLPSBPOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1I)F |
Origin of Product |
United States |
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